REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([NH:8]C(OC(C)(C)C)=O)[CH:5]=[CH:4][C:3]=1[CH2:16][N:17]1[C:21](=[O:22])[C:20]([CH3:24])([CH3:23])[CH2:19][O:18]1.FC(F)(F)C(O)=O.O.C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:16][N:17]2[C:21](=[O:22])[C:20]([CH3:23])([CH3:24])[CH2:19][O:18]2)=[C:2]([Cl:1])[CH:7]=1 |f:3.4.5|
|
Name
|
2-[2-chloro-4-(1,1-dimethylethoxycarbonylamino)phenyl]methyl-4,4-dimethyl-3-isoxazolidinone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)CN1OCC(C1=O)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
FILTRATION
|
Details
|
A solid precipitate was collected by filtration
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)CN1OCC(C1=O)(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |